molecular formula C8H16O B8684871 3-ethyl-3-methylpentanal

3-ethyl-3-methylpentanal

Cat. No.: B8684871
M. Wt: 128.21 g/mol
InChI Key: RMJFIACBKLAXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-3-methylpentanal is an organic compound belonging to the aldehyde family It is characterized by the presence of an aldehyde functional group (-CHO) attached to a carbon chain with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethyl-3-methylpentanal can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-3-methyl-pentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically takes place under mild conditions to prevent over-oxidation to carboxylic acids .

Industrial Production Methods

In an industrial setting, this compound can be produced via the hydroformylation of 3-ethyl-3-methyl-1-pentene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex, under high pressure and temperature .

Mechanism of Action

The mechanism of action of 3-ethyl-3-methylpentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions and reagents used .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3-ethyl-3-methylpentanal

InChI

InChI=1S/C8H16O/c1-4-8(3,5-2)6-7-9/h7H,4-6H2,1-3H3

InChI Key

RMJFIACBKLAXEY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step D To a solution of oxalyl chloride (0.96 mL, 11 mmol) (Aldrich) in dichloromethane (20 mL) at −78° C. was added the solution of dimethyl sulfoxide (1.56 mL, 22 mmol) in dichloromethane (5 mL) dropwise. After 5 mins, the solution of 3-ethyl-3-methyl-pentan-1-ol (1.3 g, 10 mmol) in dichloromethane (5 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 15 min. Triethylamine (5 mL, 36 mmol) was added and the reaction mixture was slowly warmed up to room temperature and stirred at room temperature for 45 min. Then water was added. The organic layers were separated, and the aqueous layer was extracted with dichloromethane. The organic layers were combined, washed with 10% of HCl, saturated NaHCO3, brine, dried over MgSO4, and concentrated to give 3-ethyl-3-methyl-pentanal as a light yellow oil (Yield: 1 g, 78%).
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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